molecular formula C26H29N3O2S B11217429 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide

Cat. No.: B11217429
M. Wt: 447.6 g/mol
InChI Key: VCNVFAZVWVUTPC-UHFFFAOYSA-N
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Description

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a quinazolinone core, a tetrahydronaphthalene moiety, and a cyclohexane carboxamide group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the sulfanylidene group. The tetrahydronaphthalene moiety is then attached through a series of nucleophilic substitution reactions. Finally, the cyclohexane carboxamide group is introduced via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinazolinone core or the tetrahydronaphthalene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Scientific Research Applications

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It may have potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, affecting cellular redox balance. The tetrahydronaphthalene moiety may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanesulfonic acid: This compound shares the sulfanylidene group but has a different core structure.

    2-chloro-5-(5-(3-ethyl-2-(4-methoxyphenyl)imino)-4-oxo-1,3-thiazolidin-5-ylidene)methyl)-2-furyl]benzoic acid: This compound also contains a sulfanylidene group and a complex core structure.

Uniqueness

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide is unique due to its combination of a quinazolinone core, a tetrahydronaphthalene moiety, and a cyclohexane carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C26H29N3O2S/c30-24(27-22-11-5-7-18-6-1-2-8-20(18)22)19-14-12-17(13-15-19)16-29-25(31)21-9-3-4-10-23(21)28-26(29)32/h1-4,6,8-10,17,19,22H,5,7,11-16H2,(H,27,30)(H,28,32)

InChI Key

VCNVFAZVWVUTPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S

Origin of Product

United States

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